molecular formula C8H9BrN2O B8581455 2-Amino-3-bromo-5-methylbenzamide

2-Amino-3-bromo-5-methylbenzamide

Cat. No.: B8581455
M. Wt: 229.07 g/mol
InChI Key: PSNWXRVFCMRKQW-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-methylbenzamide is a brominated benzamide derivative characterized by an amino group at position 2, a bromine atom at position 3, and a methyl group at position 5 on the benzene ring. This compound belongs to the 2-aminobenzamide family, a class of molecules with diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-amino-3-bromo-5-methylbenzamide

InChI

InChI=1S/C8H9BrN2O/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H2,11,12)

InChI Key

PSNWXRVFCMRKQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects :

  • Bromine: Enhances electrophilic reactivity for cross-coupling (e.g., Suzuki reactions) compared to non-halogenated analogs.
  • Methyl Group : Increases lipophilicity (higher logP) and steric hindrance relative to hydrogen or polar substituents.
  • Amide vs. Ester/Carboxylic Acid: The amide group in this compound reduces acidity compared to carboxylic acid derivatives (pKa ~5 vs. ~2-3 for -COOH) and improves metabolic stability relative to esters .

Physicochemical Properties

Comparative data from evidence (hypothesized for the target compound):

Property This compound (Inferred) 2-Amino-5-bromo-3-methylbenzoic Acid Ethyl 2-Amino-3-bromo-5-methylbenzoate
Molecular Formula C₈H₈BrN₂O C₈H₈BrNO₂ C₁₀H₁₂BrNO₂
Molecular Weight ~229.07 g/mol 230.06 g/mol 258.11 g/mol
XLogP3 ~2.1 (amide) 2.4 (-COOH) ~2.8 (ester)
Hydrogen Bond Donors 2 (NH₂, CONH) 2 (-NH₂, -COOH) 1 (NH₂)

Key Observations :

  • The amide group in the target compound reduces acidity compared to the carboxylic acid analog, making it less water-soluble at physiological pH.
  • The ethyl ester derivative () has higher logP due to the non-polar ethyl group, suggesting greater membrane permeability .

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